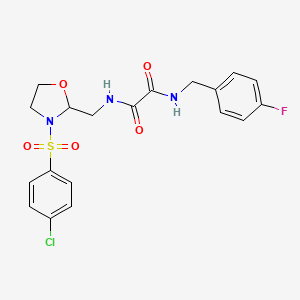
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C19H19ClFN3O5S and its molecular weight is 455.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that belongs to the oxazolidinone class, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its antibacterial, analgesic, and enzyme inhibitory properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H23ClN4O5S, with a molecular weight of 418.9 g/mol. Its structure features an oxazolidinone core, which is known for various pharmacological activities.
Antibacterial Activity
Research indicates that compounds containing the oxazolidinone structure exhibit significant antibacterial properties. In a study evaluating similar oxazolidinone derivatives, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis . The mechanism of action is thought to involve inhibition of bacterial protein synthesis.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Analgesic Activity
The analgesic potential of oxazolidinone derivatives has been assessed through various pharmacological tests, including the writhing test and hot plate test. A study demonstrated that certain derivatives exhibited significant analgesic effects, suggesting that the compound may interact with pain-related biological targets . Molecular docking studies further indicated promising binding affinities to cyclooxygenase (COX) enzymes, which are critical in pain and inflammation pathways.
Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory activities. Notably, it has shown strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong |
| Urease | Strong |
These findings suggest that the compound may have therapeutic applications in treating conditions related to these enzymes, such as Alzheimer’s disease and urinary tract infections.
Case Studies
- Antibacterial Study : A synthesis of various oxazolidinone derivatives was conducted, revealing that those with a chlorophenyl sulfonamide moiety exhibited enhanced antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Analgesic Evaluation : A series of oxazolones were synthesized and evaluated for their analgesic properties using the writhing test in mice. The most active compound showed a significant reduction in pain response compared to control groups, suggesting effective analgesic potential .
- Enzyme Inhibition Research : A comprehensive study on enzyme inhibitors showed that compounds similar to this compound demonstrated high efficacy against AChE and urease, indicating potential as therapeutic agents in neurodegenerative disorders and infections .
Eigenschaften
IUPAC Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O5S/c20-14-3-7-16(8-4-14)30(27,28)24-9-10-29-17(24)12-23-19(26)18(25)22-11-13-1-5-15(21)6-2-13/h1-8,17H,9-12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTXRMXBAWPGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














